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molecular formula C7H10N2 B2801547 2-Ethylpyridin-3-amine CAS No. 861393-64-8

2-Ethylpyridin-3-amine

Cat. No. B2801547
M. Wt: 122.171
InChI Key: OXIZYKRCAPLHDM-UHFFFAOYSA-N
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Patent
US06610692B1

Procedure details

A solution of 2-vinyl-3-nitropyridine (0.75 g, 5.0 mMol) from step 1 above dissolved in 50 mL of ethanol and 100 mg of 10% palladium on carbon was shaken under 55 psi of hydrogen using a parr hydrogenation apparatus until hydrogen uptake ceased. The mixture was filtered through a bed of celite and the filtrate concentrated in vacuo. The residue was purified by flash silica gel chromatography using 1% then 2% methanol in methylene chloride as an eluent to afford the title compound as a white crystalline solid (0.35 g).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][CH:6]=[CH:5][N:4]=1)=[CH2:2].[H][H]>C(O)C.[Pd]>[CH2:1]([C:3]1[C:8]([NH2:9])=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
C(=C)C1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a bed of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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